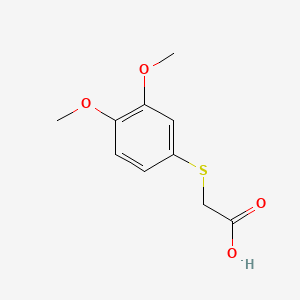

![molecular formula C14H15N5O3 B2961611 9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 713086-25-0](/img/structure/B2961611.png)

9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

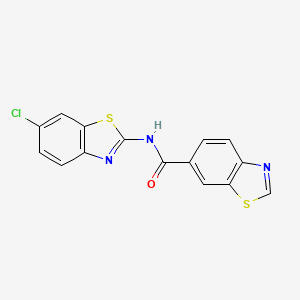

“9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a pyrimidine derivative . Pyrimidine ring and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in several studies . For instance, the uracil derivatives were subjected to Vilsmeier reaction to give the intermediate derivative, which was then treated with triethylamine and cyanoacetamide in ethanol, to afford the target compounds .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine ring fused with a purine ring . The pyrimidine ring contains nitrogen at 1 and 3 positions .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been explored in various studies . For instance, the nucleophilic substitution reaction of manganocene with an equimolar amount of the Li+ salt of 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-α]pyrimidine (hppH) affords the neutral dimer .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular formula C9H9N3O3 . It has an average mass of 207.186 Da and a monoisotopic mass of 207.064392 Da .科学的研究の応用

Synthesis and Photophysical Evaluation

Research on related furan and pyrimidine derivatives has led to the development of novel methodologies for synthesizing the furan ring via photoinduced oxidative cyclization. These methods are notable for their use of molecular oxygen as an oxidant, proceeding under mild conditions without byproducts, which aligns with the principles of green chemistry (Naya, Yamaguchi, & Nitta, 2008). Further, the study of modified nucleoside analogues, including those with furan attachments, has revealed promising applications in fluorescent probes. The furan-containing derivative, in particular, was highlighted for its quantum efficiency and sensitivity to the microenvironment, making it a candidate for responsive fluorescent probes in nucleic acids (Greco & Tor, 2007).

Functionalization of Furo[3,4-d]pyrimidine-2,4-diones

An efficient synthesis pathway for furo[3,4-d]pyrimidine-2,4-diones via a three-step process has been developed. This pathway involves the Curtius rearrangement and subsequent reactions with amines, leading to a variety of new heterocyclic compounds. The partial hydrogenation of these compounds produces dihydro- and tetrahydrofuro[3,4-d]pyrimidine-2,4-diones, expanding the library of available heterocycles (De Coen, Jatczak, Muylaert, Mangelinckx, & Stevens, 2015).

Theoretical Investigations

Theoretical studies have focused on the structural and electronic properties of related furan and pyrimidine molecules. Such investigations have provided insights into the electronic properties and relative energies, comparing favorably with well-known compounds like AZT, suggesting potential applications in medicinal chemistry (Essa & Jalbout, 2008).

Synthesis of Biologically Active Compounds

Research has also extended to the synthesis of compounds based on reactions of arylmethylidene derivatives of furan-2(3H)-ones. This work contributes to the development of molecules containing pyridine and pyridazine fragments, which are analogues of nitrogen-containing bases of the pyrimidine series, indicating the potential for creating new biologically active compounds (Aniskova, Grinev, & Yegorova, 2017).

作用機序

将来の方向性

特性

IUPAC Name |

9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3/c1-17-11-10(12(20)16-14(17)21)19-6-3-5-18(13(19)15-11)8-9-4-2-7-22-9/h2,4,7H,3,5-6,8H2,1H3,(H,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAGUUWVWIVBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

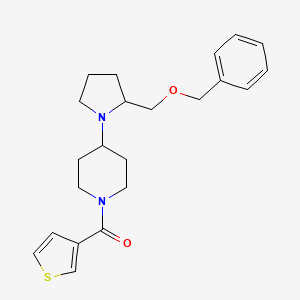

![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961529.png)

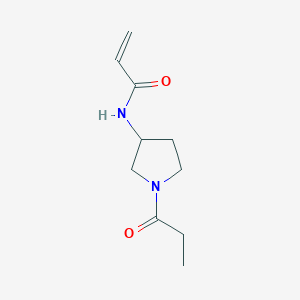

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2961531.png)

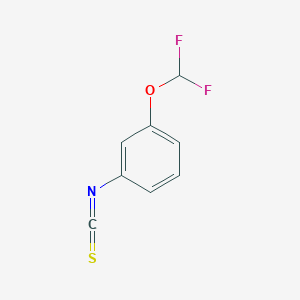

![N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2961542.png)

![4,5-Dimethyl-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B2961543.png)

![(3S,4S)-4-[(1-ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride](/img/no-structure.png)